(R)-Azetidin-2-ylmethanol hydrochloride
Description
Properties
IUPAC Name |
[(2R)-azetidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-3-4-1-2-5-4;/h4-6H,1-3H2;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJFYVAXRAPUES-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for R Azetidin 2 Ylmethanol Hydrochloride
Precursor Strategies for Azetidine (B1206935) Ring Formation
The formation of the strained four-membered azetidine ring is a critical step in the synthesis of (R)-Azetidin-2-ylmethanol hydrochloride. Key strategies involve the cyclization of linear precursors or the modification of existing azetidine structures.
Amino Alcohol Cyclization Approaches
The intramolecular cyclization of β-amino alcohols is a fundamental method for constructing the azetidine ring. researchgate.netmdpi.com This approach typically involves the activation of the hydroxyl group to facilitate nucleophilic attack by the amino group. A notable strategy is the base-induced ring closure, which is a key step in creating enantiopure β-amino alcohols where the motif is part of a constrained azetidine cycle. researchgate.netmdpi.com
Another related method involves the ring expansion of aziridines. For instance, treating (S)-2-(hydroxymethyl)aziridine with hydrochloric acid can induce a ring expansion to form the azetidine core. This method can achieve yields between 80-85%, but requires careful control of the reaction stoichiometry to prevent dimerization. The synthesis of azetidine cores from β-amino alcohols is a compelling route, in part because these precursors can be derived from readily available sources like ephedrine. nih.gov
Synthesis from Azetidine Derivatives
An alternative to building the ring from a linear precursor is to start with a pre-formed azetidine derivative. One of the most common methods is the stereoselective reduction of L-azetidine-2-carboxylic acid or its esters. This approach directly yields the desired carbon skeleton with the hydroxyl and amino functionalities in place.
Various reducing agents can be employed for this transformation, with different outcomes in terms of yield and enantiomeric excess. For example, the use of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) is highly effective.
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| LiAlH₄ | THF | -78 | 2 | 92 | 97 |
| NaBH₄ | MeOH | 25 | 24 | 78 | 85 |
Furthermore, functionalized azetidines can be synthesized and then elaborated. For example, 2-cyano azetidines can be prepared from β-amino alcohols, providing a versatile intermediate for further chemical modification. nih.gov
Chiral Resolution Techniques for Enantiomeric Purity
Achieving a high degree of enantiomeric purity is essential for the synthesis of the specific (R)-enantiomer. This is accomplished through various chiral resolution techniques.
Application of Chiral Catalysts in Resolution
Asymmetric catalysis offers an elegant way to introduce chirality. The palladium-catalyzed asymmetric hydrogenation of 2-methyleneazetidine derivatives using a chiral phosphine (B1218219) ligand such as (R)-BINAP can produce the desired enantiomer with high selectivity. Another advanced technique is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine, which utilizes a chiral ligand to selectively synthesize one enantiomer of a 2-substituted piperidine. nih.govnih.gov This principle can be conceptually applied to other nitrogen-containing heterocycles.
| Catalyst System | Solvent | Temperature (°C) | Pressure (psi H₂) | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ and (R)-BINAP | Toluene | 50 | 50 | (S) | 89 | 94 |
Utilization of Chiral Auxiliaries in Resolution
Enzymatic resolution is a powerful method for separating enantiomers. Racemic azetidin-2-ylmethanol (B112356) can be resolved using an immobilized lipase (B570770), such as lipase B from Candida antarctica (CAL-B). This enzyme selectively acetylates the (R)-enantiomer in a kinetic resolution process, allowing for the separation of the two enantiomers with very high enantiomeric excess.
Another strategy involves the use of chiral auxiliaries derived from natural products. For example, chiral imines derived from D-mannitol can undergo a Staudinger [2+2] cycloaddition with a ketene (B1206846) to form optically active cis-β-lactams (azetidin-2-ones). mdpi.com The chiral auxiliary directs the stereochemical outcome of the reaction, after which it can be removed to yield the enantiomerically enriched product.
Hydrochloride Salt Formation and Stability Considerations
The final step in the preparation is the formation of the hydrochloride salt. This is typically achieved by treating the free base form of (R)-Azetidin-2-ylmethanol with hydrochloric acid. The resulting salt, this compound, is a crystalline solid, which facilitates its purification, handling, and storage. nih.gov The formation of the hydrochloride salt is also crucial for obtaining materials suitable for X-ray crystallographic analysis to confirm the absolute configuration. nih.gov
For stability, it is recommended that the compound be stored in a dark place and kept sealed in a dry environment at temperatures between 2-8°C. sigmaaldrich.com
Applications of R Azetidin 2 Ylmethanol Hydrochloride in Asymmetric Synthesis
Role as a Chiral Building Block in Organic Synthesis
(R)-Azetidin-2-ylmethanol hydrochloride serves as a fundamental chiral starting material for the synthesis of more complex molecules. bldpharm.com The inherent chirality at the C2 position of the azetidine (B1206935) ring, combined with the reactive hydroxymethyl group, makes it an attractive precursor for a diverse array of chiral compounds. Organic chemists utilize this molecule to introduce the azetidine motif, a four-membered nitrogen-containing heterocycle, into larger molecular frameworks. The conformational rigidity of the azetidine ring, when compared to larger five- or six-membered rings, can impart specific and predictable three-dimensional arrangements in the target molecules. This is particularly valuable in the design of bioactive compounds and novel materials where precise spatial orientation of functional groups is critical for function. The hydrochloride salt form of (R)-Azetidin-2-ylmethanol enhances its stability and handling properties, making it a convenient starting material for multi-step synthetic sequences.
Deployment as a Chiral Auxiliary in Asymmetric Transformations
The concept of a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a powerful strategy in asymmetric synthesis. While specific research detailing the direct use of this compound as a chiral auxiliary is not extensively documented in readily available literature, the principles of its application can be inferred from the broader class of chiral amino alcohols and azetidine derivatives.
Enantioselective Reactions Utilizing this compound
Derivatives of (R)-Azetidin-2-ylmethanol are strategically employed to control the formation of new stereocenters. For instance, the nitrogen of the azetidine ring can be acylated by a prochiral substrate. The resulting amide can then undergo a variety of reactions, such as alkylation or aldol (B89426) condensation, where the bulky and stereochemically defined azetidine moiety effectively shields one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. This directed attack leads to the preferential formation of one diastereomer over the other. Subsequent cleavage of the auxiliary group releases the enantiomerically enriched product and allows for the recovery of the chiral auxiliary.
Stereochemical Control Mechanisms
The stereochemical control exerted by chiral auxiliaries derived from (R)-Azetidin-2-ylmethanol is primarily based on steric hindrance. The rigid four-membered ring, often with additional substitution on the nitrogen atom, creates a well-defined and predictable chiral environment around the reaction center. The conformation of the transition state is dictated by the minimization of steric interactions between the substrate, the auxiliary, and the incoming reagent. This conformational locking is crucial for achieving high diastereoselectivity. The predictable nature of this steric bias allows for the rational design of experiments to obtain the desired enantiomer of the product.
Integration into Catalytic Systems
Perhaps the most significant application of this compound is as a precursor for the synthesis of chiral ligands and organocatalysts. The combination of a stereogenic center and a coordinating heteroatom (nitrogen) and a hydroxyl group makes it an ideal scaffold for creating highly effective catalysts for asymmetric reactions.
Ligand Design for Metal-Catalyzed Asymmetric Reactions
The development of chiral ligands that can effectively coordinate to a metal center and induce enantioselectivity in catalytic reactions is a major focus of contemporary research. Derivatives of (R)-Azetidin-2-ylmethanol have proven to be excellent candidates for this purpose. The nitrogen atom and the oxygen of the hydroxymethyl group can act as a bidentate ligand, chelating to a metal and creating a chiral environment around the catalytic center.
A notable example is the use of N-substituted (R)-azetidin-2-ylmethanol derivatives in the asymmetric addition of organozinc reagents to aldehydes. researchgate.net In these reactions, the chiral ligand, derived from (R)-Azetidin-2-ylmethanol, coordinates to the zinc atom, and the resulting chiral complex directs the addition of the alkyl or aryl group to one enantiotopic face of the aldehyde, leading to the formation of chiral secondary alcohols with high enantiomeric excess (ee). For instance, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been shown to be a highly effective ligand in the catalytic asymmetric addition of various organozinc reagents to aldehydes, achieving enantioselectivities up to 99.0% ee. researchgate.net
| Ligand | Reaction | Substrate | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol | Ethylation | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 98.4 | researchgate.net |
| N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol | Methylation | Benzaldehyde | (R)-1-Phenylethanol | 90 | 94.1 | researchgate.net |
| N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol | Arylation (Ph) | Benzaldehyde | (R)-Diphenylmethanol | 98 | 99.0 | researchgate.net |
| N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol | Alkynylation | Benzaldehyde | (R)-1-Phenyl-2-propyn-1-ol | 85 | 84.6 | researchgate.net |
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Chiral azetidine derivatives, including those originating from (R)-Azetidin-2-ylmethanol, have been successfully employed as organocatalysts in a variety of asymmetric transformations. researchgate.net
The general principle involves the reaction of the chiral azetidine catalyst with a substrate to form a transient, reactive intermediate, such as an enamine or an iminium ion. The chirality of the catalyst then directs the subsequent reaction of this intermediate with another reagent, leading to the formation of an enantiomerically enriched product. Azetidine-derived organocatalysts have been effectively used in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael additions. researchgate.net The constrained four-membered ring of the azetidine scaffold often leads to higher enantioselectivities compared to their more flexible pyrrolidine-based counterparts in certain reactions.
| Catalyst Type | Reaction Type | Substrate A | Substrate B | Product Type | Typical ee (%) | Reference |
|---|---|---|---|---|---|---|
| Azetidine-derived diamine | Michael Addition | Aldehyde | Nitroalkene | γ-Nitro aldehyde | High | researchgate.net |
| Azetidine-based prolinamide | Aldol Reaction | Ketone | Aldehyde | β-Hydroxy ketone | High | nih.gov |
| Chiral azetidine | Friedel-Crafts Alkylation | Indole | α,β-Unsaturated ketone | Substituted indole | Good to High | researchgate.net |
| Azetidine-derived amino alcohol | Henry (Nitroaldol) Reaction | Aldehyde | Nitromethane | β-Nitro alcohol | Good to High | researchgate.net |
Exploration of R Azetidin 2 Ylmethanol Hydrochloride in Biological and Medicinal Chemistry Research
Foundation of (R)-Azetidin-2-ylmethanol Hydrochloride in Drug Discovery
This compound is recognized primarily as a valuable building block in the synthesis of more complex molecules for pharmaceutical development. medchemexpress.com The azetidine (B1206935) motif itself is a component of several approved drugs and numerous bioactive molecules in clinical trials. This has spurred significant interest in developing synthetic methods to access a wide variety of substituted azetidines.
The utility of this compound as a drug intermediate stems from its specific structural features. medchemexpress.com The "(R)" designation indicates a specific three-dimensional arrangement of the atoms, which is crucial for the precise interactions required between a drug and its biological target. The presence of a hydroxymethyl group and a secondary amine within the azetidine ring provides reactive sites for further chemical modifications, allowing chemists to build larger, more complex molecules. This compound is described as a drug intermediate for the synthesis of various active compounds, highlighting its role as a starting point for drug discovery programs. medchemexpress.com
Investigation into Potential Antimicrobial Properties
While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader class of azetidin-2-one (B1220530) derivatives, also known as β-lactams, is famous for its antibacterial activity. nih.gov For instance, penicillins and cephalosporins, which contain a β-lactam ring, are cornerstone antibiotics. nih.gov
Research into other synthetic azetidinone derivatives has revealed promising antimicrobial activities. For example, various newly synthesized azetidin-2-ones have shown moderate to significant antifungal activity against species like Aspergillus niger and Colletotrichum capsici. nih.gov Some derivatives have also demonstrated antibacterial activity against Escherichia coli. nih.gov Furthermore, studies on new N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides showed antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.gov These findings suggest that the azetidine scaffold is a viable starting point for the development of new antimicrobial agents.
Research on Potential Antiviral Activities
Similar to the antimicrobial investigation, direct antiviral studies on this compound are not prominent in the literature. However, the antiviral potential of the broader azetidinone class has been explored. The antiproliferative properties of azetidine derivatives have made them attractive candidates in antiviral research, with some studies indicating they can inhibit proteins essential for viral life cycles. researchgate.net
For instance, a novel series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were evaluated for their activity against a range of DNA and RNA viruses. nih.gov One of these derivatives, trans-11f, displayed moderate inhibitory activity against human coronavirus (229E), while another isomer, cis-11f, was active against the influenza A virus H1N1 subtype. nih.gov These examples underscore the potential for azetidine-containing compounds to be developed into new antiviral therapies.
Modulation of Biological Pathways in Neurological Disorder Research
The investigation of azetidine derivatives in the context of neurological disorders has yielded some promising results. While research on this compound itself is not detailed, studies on related compounds highlight the potential of this chemical class. For example, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been shown to have neuroprotective effects in a mouse model of brain ischemia/reperfusion injury. nih.gov
This study found that KHG26792 significantly improved neurological deficits and reduced brain edema. The compound was observed to suppress apoptosis and attenuate inflammation and oxidative stress by modulating various biological pathways, including the upregulation of antioxidant enzymes. nih.gov These findings suggest that azetidine-based scaffolds can be designed to interact with targets in the central nervous system and may offer therapeutic benefits for neurological conditions like ischemic stroke. nih.gov
Molecular Interactions and Proposed Mechanisms of Action
The biological activity of this compound and its derivatives is intrinsically linked to its molecular structure and the chemical properties of its functional groups.
Role of Hydroxymethyl Group in Hydrogen Bonding and Reactivity
The hydroxymethyl (-CH2OH) group is a key feature of this compound. This group contains a hydroxyl (-OH) moiety that can act as both a hydrogen bond donor and acceptor. cymitquimica.com This ability to form hydrogen bonds is critical for the interaction of molecules with biological targets such as enzymes and receptors. The polarity imparted by the hydroxyl group also influences the solubility of the compound. cymitquimica.com The PubChem database indicates that the parent molecule, (Azetidin-2-yl)methanol, has two hydrogen bond donors and two hydrogen bond acceptors. nih.gov
Influence of Azetidine Ring Strain on Chemical Transformations and Bioactivity
The four-membered azetidine ring possesses a considerable amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a defining characteristic of azetidines and significantly influences their reactivity. rsc.orgrsc.org The ring strain in azetidines is less than that of the highly reactive three-membered aziridines but substantially more than the stable five-membered pyrrolidines. rsc.org
This intermediate level of strain makes azetidines both stable enough for handling and reactive enough to undergo specific chemical transformations, such as ring-opening reactions. rsc.orgrsc.org This reactivity can be harnessed in synthetic chemistry to create more complex molecular architectures. nih.gov The constrained geometry of the azetidine ring also presents a rigid scaffold, which can be advantageous in drug design for positioning substituents in a well-defined spatial orientation to optimize binding with a biological target.
Lack of Publicly Available Research on Target Engagement of this compound
Extensive searches for published scientific literature detailing the specific molecular target engagement of this compound have yielded no direct research findings. This chemical entity is consistently referenced in chemical supplier databases and synthesis-focused literature as a valuable chiral building block and an intermediate in the preparation of more complex pharmaceutical compounds. medchemexpress.commedchemexpress.comcymitquimica.com
While the azetidine scaffold is a component of some biologically active molecules, including those targeting tubulin, there is no specific, publicly accessible research that investigates the direct interaction of this compound with any biological target at a molecular level. nih.gov General biophysical techniques such as isothermal titration calorimetry, surface plasmon resonance, and X-ray crystallography are standard methods for studying target engagement in drug discovery; however, no studies applying these techniques to this compound have been identified in the public domain. mdpi.comnih.govaxxam.com
Consequently, the creation of a detailed article with research findings and data tables on the target engagement of this specific compound is not feasible based on the currently available scientific literature. The primary role of this compound, as documented, is as a precursor in synthetic chemistry. medchemexpress.commedchemexpress.comcymitquimica.com
Advanced Studies and Future Directions
Emerging Industrial Applications
(R)-Azetidin-2-ylmethanol hydrochloride is a chiral building block that is gaining traction in various industrial sectors due to its unique structural features. The strained four-membered azetidine (B1206935) ring and the chiral hydroxymethyl group make it a valuable precursor for the synthesis of complex molecules with specific stereochemistry, which is crucial in the development of specialty chemicals and advanced materials. Its hydrochloride salt form often enhances its stability and solubility, facilitating its use in various synthetic processes. The industrial interest in this compound is primarily centered on its role in the production of high-value specialty chemicals and as a versatile intermediate for a wide array of industrial products.
Production of Specialty Chemicals
The distinct stereochemistry of this compound makes it an important starting material for the synthesis of a variety of specialty chemicals, particularly those with biological activity. These chemicals are often used in the pharmaceutical and agrochemical industries.
One of the key areas of application is in the development of compound libraries for drug discovery. nih.gov The synthesis and diversification of densely functionalized azetidine ring systems allow for the creation of a wide variety of fused, bridged, and spirocyclic scaffolds. nih.gov These scaffolds are then used to generate large libraries of novel molecules for screening against various biological targets, particularly for central nervous system (CNS) disorders. nih.gov The rigid azetidine core helps in controlling the spatial arrangement of functional groups, which is critical for specific interactions with biological receptors.
Furthermore, this compound serves as a precursor for the synthesis of more complex chiral molecules. For instance, it can be used in the synthesis of other chiral intermediates which are then incorporated into larger molecules. The development of synthetic methods that allow for the elaboration of fragments in three dimensions from multiple growth points is a key area of research where this compound is of significant interest.
Below is a table summarizing some of the specialty chemical classes synthesized using azetidine precursors and their potential applications.
| Specialty Chemical Class | Synthetic Approach | Potential Industrial Application | Reference |
| Densely Functionalized Azetidine Scaffolds | Diversification of the azetidine ring system | Generation of lead-like molecules for CNS-focused libraries in drug discovery. | nih.gov |
| Spirocyclic Azetidines | Solid-phase synthesis from azetidine precursors | Creation of diverse compound libraries for high-throughput screening. | nih.gov |
| Azetidine-fused 8-membered Rings | Ring-closing metathesis of N-alkenyl azetidine derivatives | Development of novel molecular frameworks for new chemical entities. | nih.gov |
| N-Aryl-2-cyanoazetidines | Multi-step synthesis from β-amino alcohols | Building blocks for compounds with predictable substitution patterns and diastereoselectivity. | organic-chemistry.org |
Intermediate in the Synthesis of Diverse Industrial Products
This compound is a key intermediate in the multi-step synthesis of a range of industrial products, most notably active pharmaceutical ingredients (APIs). The azetidine moiety is a structural feature in a number of biologically active compounds. google.com
The synthesis of 3-amino-azetidine derivatives, which are crucial intermediates for several biologically active compounds, can be achieved through processes involving azetidine precursors. google.com These intermediates are then used to synthesize compounds with a variety of therapeutic applications, including antiviral agents (specifically anti-AIDS peptide mimetics) and tachykinin antagonists. google.com Some of these compounds have undergone preclinical studies and Phase I clinical trials. google.com
The table below provides examples of industrial product classes where azetidine intermediates play a crucial role.
| Industrial Product Class | Role of Azetidine Intermediate | Example of Target Molecules/Applications | Reference |
| Pharmaceutical Agents | Key building block for the synthesis of the core molecular structure. | Antiviral peptide mimetics (e.g., for AIDS treatment), Tachykinin antagonists. | google.com |
| Hypocholesterolemic Agents | Precursor for the synthesis of azetidinone-based compounds. | Substituted 2-azetidinones that act as cholesterol absorption inhibitors. | google.com |
| Agrochemicals | Potential precursor for novel pesticides and herbicides. | The development of new agrochemicals with improved efficacy and safety profiles. | |
| Specialty Polymers | Monomer or cross-linking agent in polymer synthesis. | Creation of polymers with unique thermal and mechanical properties. |
The versatility of this compound as a chiral building block continues to drive research into its broader industrial applications. As synthetic methodologies become more advanced and efficient, the demand for this compound as a key intermediate in the production of high-value industrial products is expected to grow.
Conclusion
Summary of Research Advancements
Research into (R)-Azetidin-2-ylmethanol hydrochloride and the broader class of azetidine-containing molecules has seen significant advancements, primarily driven by their value in organic synthesis and medicinal chemistry. rsc.orgrsc.org Initially recognized for the challenges associated with their synthesis, recent years have brought forth more feasible and innovative methods for their preparation. nih.gov The reactivity of the azetidine (B1206935) ring is largely governed by its considerable ring strain (approx. 25.4 kcal/mol), which makes it more stable and easier to handle than aziridines but reactive enough for unique chemical transformations. rsc.org
Key advancements have centered on novel synthetic strategies. These include palladium(II)-catalyzed intramolecular C(sp³)–H amination, the aza-Paternò-Büchi reaction, and strain-release homologation of azabicyclo[1.1.0]butanes, which have expanded the toolkit for creating functionalized azetidines. rsc.org The development of a copper-catalyzed, photoinduced radical 4-exo-dig cyclization of ynamides provides a general and regioselective route to highly substituted azetidines. nih.gov Furthermore, methods like the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines offer pathways to construct the azetidine ring with adjacent functional groups, creating useful scaffolds for further chemical diversification. frontiersin.org
From an application perspective, this compound serves as a critical chiral building block. evitachem.com Its defined stereochemistry is exploited in asymmetric synthesis to produce complex chiral molecules. evitachem.com In medicinal chemistry, the azetidine motif is recognized as a "privileged scaffold" due to its ability to impart desirable physicochemical properties to drug candidates, such as improved stability and molecular rigidity. nih.govresearchgate.net This has led to the incorporation of azetidine rings into a wide array of pharmacologically active compounds, including agents with anticancer, antibacterial, antiviral, and antidiabetic properties, as well as treatments for central nervous system disorders. nih.gov
Unanswered Questions and Future Research Trajectories
Despite the progress, several challenges and unanswered questions remain, guiding future research trajectories. A primary focus is the continued development of new synthetic methodologies that allow for even greater diversity and complexity in azetidine-based structures. chemrxiv.org While significant strides have been made, there is a persistent need for modular and efficient syntheses to access densely functionalized and polysubstituted azetidines that are currently difficult to prepare. rsc.orgbris.ac.uk The full potential of harnessing the ring strain of azetidines for novel chemical transformations is still being explored, and future work will likely uncover new reactivity patterns and applications. rsc.org
A key trajectory involves the design of cascade reactions that can rapidly build molecular complexity from simple azetidine precursors. nih.gov For instance, exploring cascade radical cyclizations beyond the demonstrated 4-exo-dig/7-endo-trig pathway could yield novel polycyclic systems. nih.gov Another area of investigation is the development of catalytic asymmetric methods to directly synthesize chiral azetidines, bypassing the need for chiral resolution steps from racemic mixtures. evitachem.com
Furthermore, the application of newly synthesized, complex azetidine scaffolds in drug discovery remains a vast and promising field. The systematic exploration of how different substitution patterns on the azetidine ring affect pharmacological properties is an ongoing effort. nih.govbris.ac.uk Future research will likely focus on integrating these novel building blocks into drug discovery programs to create next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The wider application of strain-release-driven reactions is expected to open new avenues for accessing diverse nitrogen-containing, drug-like cores. bris.ac.uk
Broader Impact of this compound Research in Chemical Science
The study of this compound and related azetidines has a significant and broad impact on chemical science. In medicinal chemistry, the azetidine ring has emerged as a valuable structural motif that provides a unique three-dimensional scaffold, distinct from more common five- and six-membered rings. rsc.orgnih.gov Its incorporation into bioactive molecules can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties, making it a powerful tool in the design of novel pharmaceuticals. nih.govresearchgate.net The rise in popularity of azetidines in drug discovery campaigns has spurred significant innovation in synthetic chemistry. chemrxiv.org
The inherent ring strain of the azetidine core presents unique synthetic challenges and opportunities, driving the development of novel and sophisticated chemical reactions. rsc.org Research in this area has contributed to a deeper understanding of strain-release chemistry, C-H activation, photoredox catalysis, and asymmetric synthesis. rsc.orgrsc.orgnih.gov These methodologies are not only applicable to azetidine synthesis but also have broader implications for the construction of other strained heterocyclic systems.
Ultimately, research on compounds like this compound serves as a bridge between fundamental organic synthesis and applied pharmaceutical science. It provides chemists with versatile building blocks and stimulates the creation of new synthetic tools, while simultaneously offering medicinal chemists novel scaffolds to address complex biological targets. nih.govevitachem.com This interplay fuels progress in both fields, leading to the discovery of new medicines and a more profound understanding of chemical reactivity and molecular design.
Q & A
Q. How can researchers design robust structure-activity relationship (SAR) studies for azetidine derivatives like this compound?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the azetidine N-position or methanol group.
- Biological Assays : Test analogs in dose-response models (e.g., IC₅₀ determination).
- Data Analysis : Use QSAR software (e.g., CoMFA, Schrödinger) to correlate structural features with activity .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions to identify outliers .
- Literature Review : Prioritize primary sources from PubMed, SciFinder, and PubChem for synthesis protocols and safety data .
- Safety Protocols : Adopt OSHA/GHS guidelines for handling hydrochloride salts, including fume hood use and PPE (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
